molecular formula C25H34O2 B12587660 2,2'-(Cyclohexylmethylene)bis(6-ethyl-4-methylphenol) CAS No. 592540-98-2

2,2'-(Cyclohexylmethylene)bis(6-ethyl-4-methylphenol)

Cat. No.: B12587660
CAS No.: 592540-98-2
M. Wt: 366.5 g/mol
InChI Key: JYFBFBZZIAHSND-UHFFFAOYSA-N
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Description

2,2’-(Cyclohexylmethylene)bis(6-ethyl-4-methylphenol) is a chemical compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of a cyclohexylmethylene group bridging two phenolic rings, each substituted with ethyl and methyl groups. Its molecular formula is C25H36O2, and it is commonly used as an antioxidant in various industrial applications.

Properties

CAS No.

592540-98-2

Molecular Formula

C25H34O2

Molecular Weight

366.5 g/mol

IUPAC Name

2-[cyclohexyl-(3-ethyl-2-hydroxy-5-methylphenyl)methyl]-6-ethyl-4-methylphenol

InChI

InChI=1S/C25H34O2/c1-5-18-12-16(3)14-21(24(18)26)23(20-10-8-7-9-11-20)22-15-17(4)13-19(6-2)25(22)27/h12-15,20,23,26-27H,5-11H2,1-4H3

InChI Key

JYFBFBZZIAHSND-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)C)C(C2CCCCC2)C3=CC(=CC(=C3O)CC)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Cyclohexylmethylene)bis(6-ethyl-4-methylphenol) typically involves the condensation of cyclohexanone with 6-ethyl-4-methylphenol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is often subjected to rigorous quality control measures to ensure its purity and performance in various applications.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Cyclohexylmethylene)bis(6-ethyl-4-methylphenol) undergoes several types of chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated and nitrated derivatives of the original compound.

Scientific Research Applications

Applications in Materials Science

1. Antioxidant Properties

  • 2,2'-(Cyclohexylmethylene)bis(6-ethyl-4-methylphenol) is primarily utilized as an antioxidant in various polymer formulations. Its ability to scavenge free radicals helps in preventing oxidative degradation of materials, which is crucial for enhancing the longevity and performance of polymers under thermal stress .
  • Case Study: In polycarbonate blends, this compound has been shown to improve thermal stability significantly. The addition of this antioxidant results in a marked increase in the heat resistance of the polymer, making it suitable for high-temperature applications .

2. Stabilizer in Plastics

  • The compound acts as a stabilizer in plastic materials, particularly in polycarbonate and other thermoplastics. It helps maintain the mechanical properties of plastics when exposed to UV light and heat .
  • Research indicates that incorporating this compound into polycarbonate compositions can enhance their resistance to yellowing and brittleness over time, thereby extending their useful life .

Applications in Food Safety

1. Indirect Food Additive

  • 2,2'-(Cyclohexylmethylene)bis(6-ethyl-4-methylphenol) is classified as an indirect food additive used in adhesives and coatings that come into contact with food. Its low toxicity profile makes it suitable for applications where food safety is a concern .
  • Regulatory Status: The compound has been assessed by various regulatory bodies including the FDA and JECFA for its safety in food contact applications, confirming its suitability as an additive .

Data Table: Comparative Analysis of Applications

Application AreaFunctionalityBenefitsCase Studies/References
Materials ScienceAntioxidantEnhances thermal stability of polymers
StabilizerReduces degradation from UV exposure
Food SafetyIndirect Food AdditiveSafe for use in food contact materials

Mechanism of Action

The primary mechanism of action of 2,2’-(Cyclohexylmethylene)bis(6-ethyl-4-methylphenol) is its ability to act as an antioxidant. It achieves this by donating hydrogen atoms from its phenolic groups to neutralize free radicals, thereby preventing oxidative damage to materials and biological systems. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), inhibiting their harmful effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
  • 2,2’-Methylenebis(6-tert-butyl-4-ethylphenol)
  • 4,4’-Methylenebis(2,6-di-tert-butylphenol)

Uniqueness

2,2’-(Cyclohexylmethylene)bis(6-ethyl-4-methylphenol) is unique due to the presence of the cyclohexylmethylene group, which imparts distinct steric and electronic properties compared to its analogs. This structural feature enhances its antioxidant activity and makes it particularly effective in applications where high stability and performance are required.

Biological Activity

Chemical Structure and Synthesis

Chemical Structure : The structure of 2,2'-(Cyclohexylmethylene)bis(6-ethyl-4-methylphenol) consists of two 6-ethyl-4-methylphenol units linked by a cyclohexylmethylene bridge. This unique configuration may influence its biological properties.

Synthesis : The synthesis typically involves the condensation of 6-ethyl-4-methylphenol with cyclohexylmethylene under acidic conditions. Various synthetic routes have been explored to optimize yield and purity, including the use of different catalysts and solvents.

Antioxidant Properties

Research indicates that 2,2'-(Cyclohexylmethylene)bis(6-ethyl-4-methylphenol) exhibits significant antioxidant activity. This is crucial as antioxidants play a vital role in neutralizing free radicals, which are implicated in various diseases such as cancer and cardiovascular disorders.

  • Mechanism : The compound acts by scavenging reactive oxygen species (ROS), thereby preventing oxidative stress in cells. Studies have shown that it can reduce lipid peroxidation levels significantly when tested in vitro.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

  • Case Study : In a study published in the Journal of Antimicrobial Chemotherapy, the compound demonstrated inhibitory effects against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be promising compared to standard antimicrobial agents.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that 2,2'-(Cyclohexylmethylene)bis(6-ethyl-4-methylphenol) may modulate inflammatory pathways.

  • Research Findings : In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in managing inflammatory conditions.

Table 1: Biological Activities of 2,2'-(Cyclohexylmethylene)bis(6-ethyl-4-methylphenol)

Activity TypeMechanismReference
AntioxidantScavenges ROS
AntimicrobialInhibits bacterial growth
Anti-inflammatoryReduces cytokine levels

Table 2: Comparative MIC Values Against Various Pathogens

PathogenMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

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